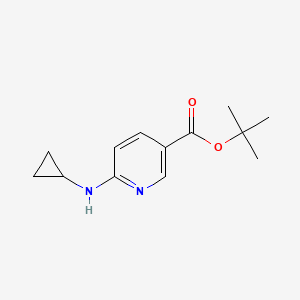

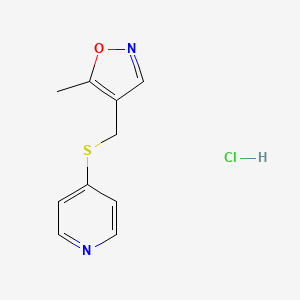

![molecular formula C12H12N2O2 B2416681 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 51254-00-3](/img/structure/B2416681.png)

4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” is a chemical compound with the molecular formula C12H12N2O2 . It is a type of organic compound known as azobenzenes .

Molecular Structure Analysis

The molecular structure of “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” involves a π-conjugated 4H-pyran-4-ylidiene which bridges both the acceptor/donor groups . A study has provided insights into the structural changes associated with proton tautomerism, highlighting the favored synperiplanar arrangement in such molecules .Chemical Reactions Analysis

While specific chemical reactions involving “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” were not found, a related compound was used in a three-component condensation of β-oxoesters, hydroxylamine hydrochloride, and aromatic aldehydes .Physical And Chemical Properties Analysis

The compound “4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one” has a molecular weight of 216.24 . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Reactivity and Synthesis

- 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one demonstrates reactivity toward amines and active methylene reagents under microwave heating, facilitating the synthesis of various compounds including 3-aroylamino-4-pyridones (Anwar, Metwally, Gaber, & Elnagdi, 2005).

Applications in Synthesizing Diverse Compounds

- This compound serves as a precursor in the synthesis of 1,4-dihydropyridine derivatives and other compounds, demonstrating its versatility in organic synthesis (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).

Novel Synthesis Methods

- The compound's synthesis and characterization, including crystallographic studies, have been reported, contributing to the development of novel synthetic methods and structural analysis techniques (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).

Role in Chemical Reactions

- Its involvement in unexpected ring enlargement reactions and the formation of derivatives like 4,5-Dihydropyridin-2(3H)-one showcases its reactivity and potential for creating novel chemical structures (Hugener & Heimgartner, 1995).

Template for Synthesis of Oxazoles

- It acts as a template for the synthesis of 2-phenyl-4,5-functionalized oxazoles, illustrating its utility in the generation of oxazole derivatives (Misra & Ila, 2010).

Propiedades

IUPAC Name |

(4E)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)8-10-12(15)16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJKBFRZBMYLAV-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)

![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)

![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)

![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)